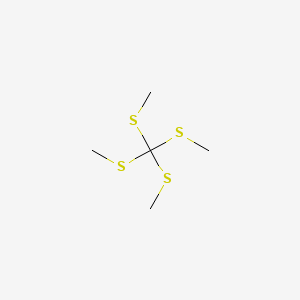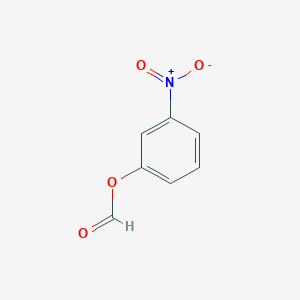
3-Nitrophenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl formate is an organic compound with the molecular formula C7H5NO4. It is a derivative of formic acid and 3-nitrophenol, characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl formate can be synthesized through the esterification of 3-nitrophenol with formic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitrophenyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-nitrophenol and formic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and formic acid.
Reduction: 3-Aminophenyl formate.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl formate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Research into its derivatives has shown potential antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-nitrophenyl formate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-nitrophenol and formic acid. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl formate: Similar in structure but with the nitro group in the para position.
3-Nitrophenol: The parent compound without the formate ester group.
3-Aminophenyl formate: The reduced form of 3-nitrophenyl formate.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both the nitro and formate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1988-17-6 |
|---|---|
Molekularformel |
C7H5NO4 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
(3-nitrophenyl) formate |
InChI |
InChI=1S/C7H5NO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5H |
InChI-Schlüssel |
PMFKSGMYFPYBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
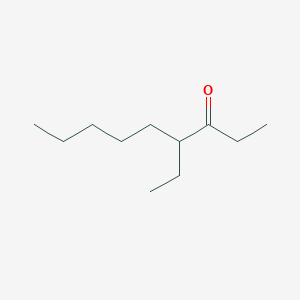
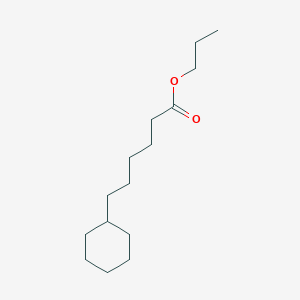
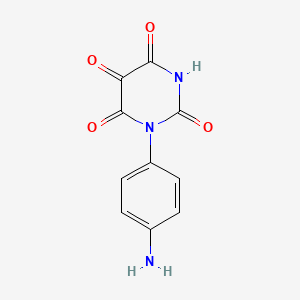
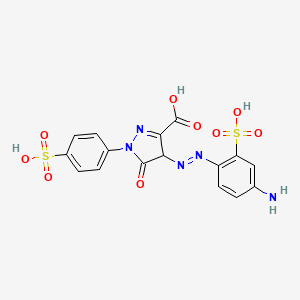
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
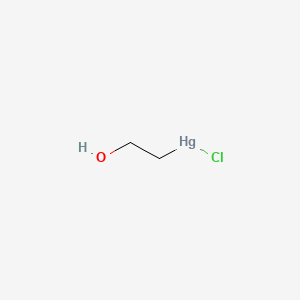

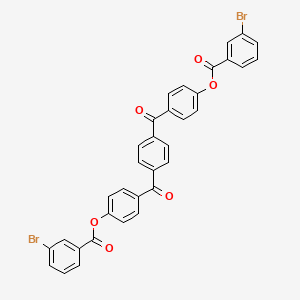
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)



